

Physicochemical Characterization of 4-Nitroimidazole-5-carbonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Nitroimidazole-5-carbonitrile**

Cat. No.: **B1530939**

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Introduction

4-Nitroimidazole-5-carbonitrile is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.^[1] Its molecular structure, featuring a nitroimidazole core coupled with a nitrile group, makes it a valuable scaffold and intermediate for the synthesis of various pharmaceutical agents.^[1] Notably, the nitroimidazole moiety is a critical pharmacophore in a range of clinically used drugs, particularly for its efficacy against anaerobic bacteria and protozoa.^[1] This activity is attributed to the nitro group, which, under anaerobic conditions, can be reduced to generate reactive radical species that induce DNA damage in pathogens.^[1] Furthermore, this class of compounds is actively being explored for applications as radiosensitizers in cancer therapy, where they can enhance the efficacy of radiation treatment.^[1]

This guide provides a comprehensive overview of the core physicochemical properties of **4-Nitroimidazole-5-carbonitrile**, along with detailed, field-proven protocols for its characterization. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for researchers.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its application in synthesis and drug development. These parameters influence everything from reaction kinetics

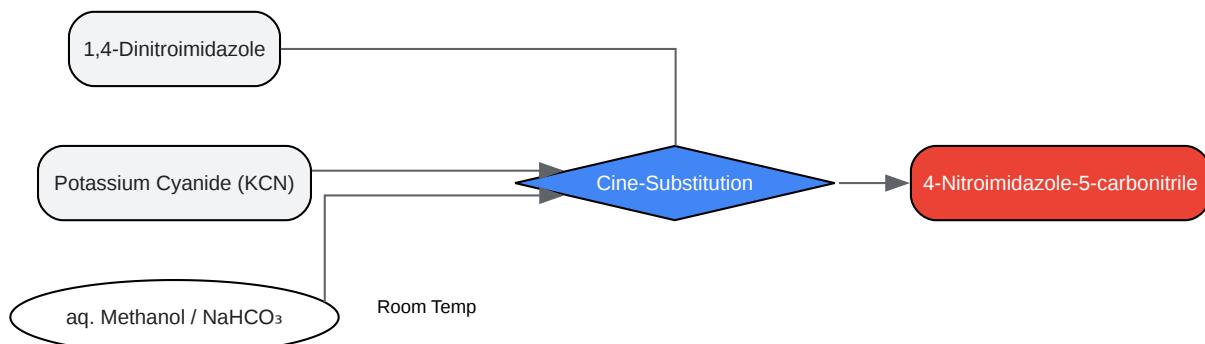
to formulation and bioavailability.

Property	Value	Source
Molecular Formula	C ₄ H ₂ N ₄ O ₂	[2]
Molecular Weight	138.08 g/mol	[2]
CAS Number	208510-03-6	[2]
Predicted Boiling Point	540.4 ± 35.0 °C	
Predicted Density	1.63 ± 0.1 g/cm ³	
Predicted pKa	4.27 ± 0.10	
Canonical SMILES	C1=NC(=C(N1)--INVALID-LINK--[O-])C#N	[2]
InChI Key	UNHKJVQFVZYKRW-UHFFFAOYSA-N	[2]

Note: Some physical properties, such as boiling point and density, are currently based on predictive models and await experimental verification.

Synthesis and Purification Overview

4-Nitroimidazole-5-carbonitrile can be synthesized via a nucleophilic cine-substitution reaction. A reported method involves the reaction of 1,4-dinitroimidazoles with potassium cyanide in a solution of aqueous methanol, with sodium bicarbonate serving as a base.[\[3\]](#) This approach provides moderate to high yields and is noted for its simplicity.[\[3\]](#)



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Figure 1: Conceptual workflow for the synthesis of **4-Nitroimidazole-5-carbonitrile**.

Post-synthesis, purification is critical. Recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) is a common and effective method. The purity of the final product should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. For **4-Nitroimidazole-5-carbonitrile**, both ^1H (proton) and ^{13}C (carbon-13) NMR are essential for confirming the integrity of the imidazole ring and the positions of the substituents.

Expert Insights: The electron-withdrawing nature of both the nitro and nitrile groups will significantly deshield the protons and carbons in the imidazole ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted imidazole. The single proton on the imidazole ring is expected to be a singlet.

Illustrative Data (from analog **1-Methyl-4-nitroimidazole-5-carbonitrile**): While specific experimental NMR data for the title compound is not readily available in the literature, data from its N-methylated analog, **1-Methyl-4-nitroimidazole-5-carbonitrile**, provides valuable comparative insight. A ^{13}C NMR spectrum for this analog has been reported.^[4]

Protocol for ^1H and ^{13}C NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
 - Acquire a ^1H NMR spectrum, typically requiring 16-64 scans.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) will be necessary.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- Spectral Interpretation:
 - ^1H NMR: Identify the chemical shift (δ), integration (proton count), and multiplicity (singlet, doublet, etc.) for each signal.
 - ^{13}C NMR: Identify the chemical shift of each unique carbon atom.

Mass Spectrometry (MS)

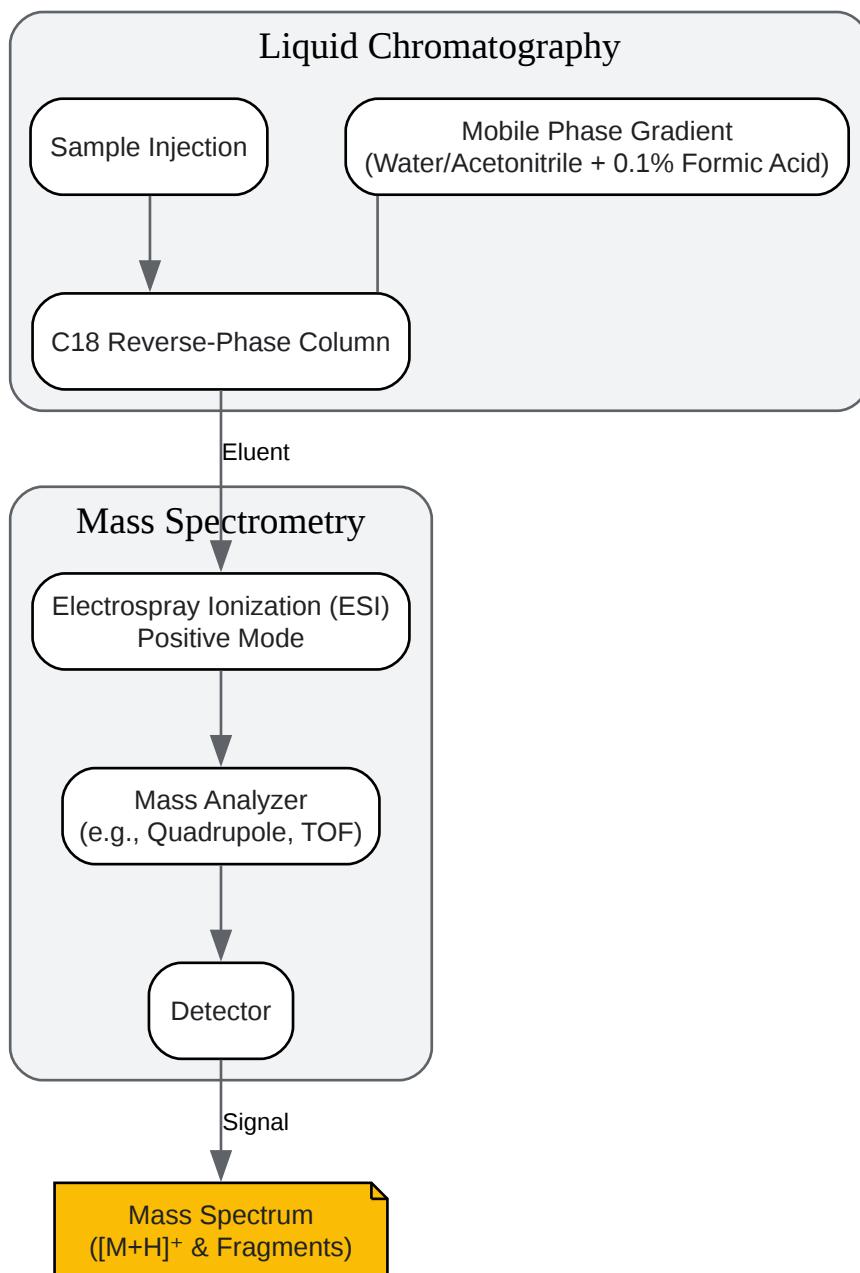
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expert Insights: Electron Ionization (EI) is a common technique that will likely cause fragmentation. Key fragmentation patterns for this molecule would involve the loss of the nitro group (NO₂) and potentially the nitrile group (CN). A study on isotopically labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles provides a detailed analysis of these fragmentation pathways.[\[3\]](#)

Electrospray Ionization (ESI), a softer ionization technique, is more likely to show the protonated molecular ion peak $[M+H]^+$, which is invaluable for confirming the molecular weight.

Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Chromatographic Separation (LC):
 - Use a C18 reverse-phase column.
 - Employ a gradient elution method with a mobile phase consisting of water (often with 0.1% formic acid to aid ionization) and an organic solvent like methanol or acetonitrile.
- Mass Spectrometric Detection (MS):
 - Ionize the sample using an ESI source in positive ion mode.
 - Acquire a full scan mass spectrum to identify the $[M+H]^+$ ion (expected at m/z 139.02).
 - Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm structural features.



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